molecular formula C24H15BrN2O2 B5199439 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate

6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate

Cat. No.: B5199439
M. Wt: 443.3 g/mol
InChI Key: NKIYYOVFMXYALU-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is a complex organic compound with a molecular formula of C24H15BrN2O2. This compound is part of the phenazine family, known for their diverse biological properties and significant applications in medicinal and industrial fields .

Preparation Methods

The synthesis of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate typically involves a multi-step process. Initially, condensation of 2-hydroxy-1,4-naphthoquinone and diamine forms benzo[a]phenazin-5-ol. This intermediate then undergoes further reactions, such as Knoevenagel condensation and Michael addition, to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is unique compared to other phenazine derivatives due to its specific structure and functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

[6-(4-bromophenyl)benzo[a]phenazin-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2O2/c1-14(28)29-24-18-7-3-2-6-17(18)22-23(21(24)15-10-12-16(25)13-11-15)27-20-9-5-4-8-19(20)26-22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIYYOVFMXYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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